molecular formula C17H15N5O4S B2805129 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid CAS No. 874467-87-5

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Cat. No.: B2805129
CAS No.: 874467-87-5
M. Wt: 385.4
InChI Key: HNYFYBIOUMFRFT-UHFFFAOYSA-N
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Description

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound It features a unique arrangement of functional groups, including a tetrazole ring, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Synthesis: : The synthesis begins with the preparation of 1-(2-methoxyphenyl)-1H-tetrazol-5-thiol from 2-methoxyaniline and thiocyanogen. This intermediate undergoes an acylation reaction with 2-((chloroacetamido)benzoic acid) under basic conditions to form the final product.

  • Conditions: : The reactions typically occur at controlled temperatures ranging from 0 to 25 °C, utilizing solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

The industrial production involves scaling up the laboratory processes with optimizations for yield and purity. It often employs automated systems to maintain reaction conditions consistently and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

  • Reduction: : It is less prone to reduction due to the stable aromatic nature of the rings.

  • Substitution: : It can participate in nucleophilic substitution reactions, especially involving the methoxy group and the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, catalytic amounts of manganese dioxide.

  • Reduction: : Sodium borohydride (though rarely applicable).

  • Substitution: : Sodium hydride, methanol as a nucleophile.

Major Products

  • Oxidation typically yields sulfoxides or sulfones.

  • Substitution reactions can result in various methoxylated derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Ligand Design: : Utilized in designing complex ligands for metal coordination chemistry.

  • Catalysis: : Acts as a catalyst in certain organic transformations due to its structural complexity.

Biology and Medicine

  • Drug Development: : Explored for its potential as an anti-inflammatory or antimicrobial agent.

  • Protein Binding: : Investigated for its ability to bind to specific proteins, possibly affecting their function.

Industry

  • Material Science: : Used in the development of novel polymers and materials with specialized properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and enzymes. The methoxy and tetrazole groups allow it to form hydrogen bonds and π-π stacking interactions, which can alter protein conformation and function. These interactions affect pathways involved in inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar structure but lacks the methoxy group.

  • 2-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar but with a methoxy group at a different position.

Unique Aspects

  • The methoxy group in 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid provides unique electronic and steric properties, enhancing its reactivity and binding capabilities compared to its analogs. Its ability to participate in diverse chemical reactions and its potential in various scientific applications highlight its uniqueness in the realm of organic chemistry.

Properties

IUPAC Name

2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-9-5-4-8-13(14)22-17(19-20-21-22)27-10-15(23)18-12-7-3-2-6-11(12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYFYBIOUMFRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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